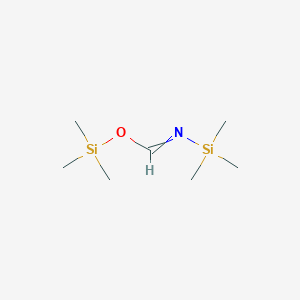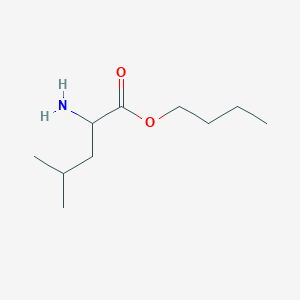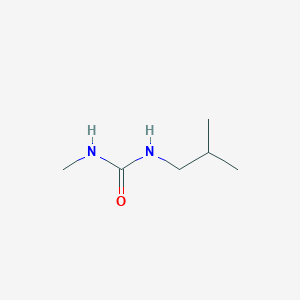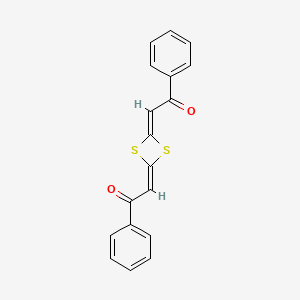
(2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) is an organic compound characterized by the presence of a dithietane ring and phenylethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) typically involves the formation of the dithietane ring followed by the attachment of phenylethanone groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under controlled conditions.
Condensation Reactions: Attachment of phenylethanone groups via condensation reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can undergo various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phenylethanone moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides, while reduction of the phenylethanone groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, compounds with dithietane rings and phenylethanone groups may exhibit interesting biological activities. Research may focus on their potential as therapeutic agents, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings. Their chemical stability and reactivity make them suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) involves interactions with molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone): Unique due to its specific dithietane and phenylethanone structure.
Other Dithietane Compounds: Compounds with similar dithietane rings but different substituents.
Phenylethanone Derivatives: Compounds with phenylethanone groups but different ring structures.
Propriétés
Numéro CAS |
43155-37-9 |
|---|---|
Formule moléculaire |
C18H12O2S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(4-phenacylidene-1,3-dithietan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C18H12O2S2/c19-15(13-7-3-1-4-8-13)11-17-21-18(22-17)12-16(20)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
XWUYZIWMZBIWOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2SC(=CC(=O)C3=CC=CC=C3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
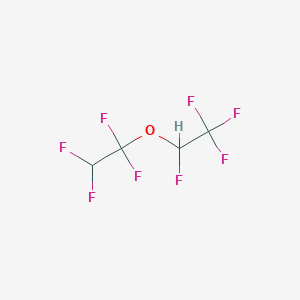
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
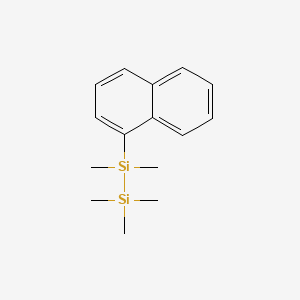

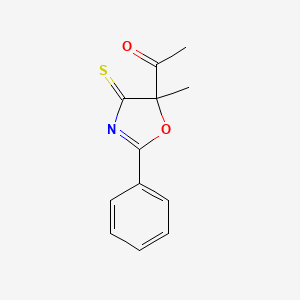
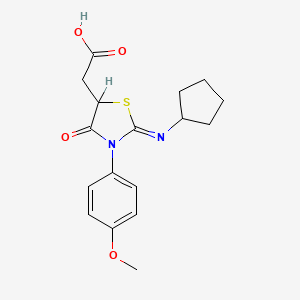

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
